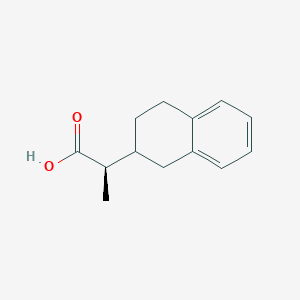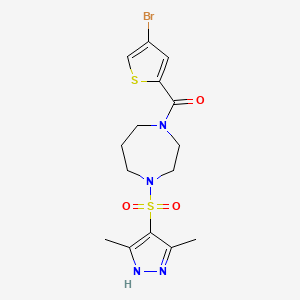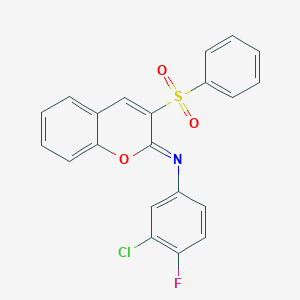
(2R)-2-(1,2,3,4-Tetrahydronaphthalen-2-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-(1,2,3,4-Tetrahydronaphthalen-2-yl)propanoic acid, also known as THP-γ-CPA, is a chemical compound that has been studied for its potential applications in scientific research. This compound is a derivative of the neurotransmitter γ-aminobutyric acid (GABA) and has been shown to have a variety of effects on the central nervous system.
作用機序
(2R)-2-(1,2,3,4-Tetrahydronaphthalen-2-yl)propanoic acidγ-CPA acts as a GABA receptor agonist, specifically targeting the GABA-A receptor. This receptor is an ionotropic receptor that mediates the inhibitory effects of GABA in the brain. By activating this receptor, this compoundγ-CPA can increase the inhibitory tone of the brain, leading to a variety of physiological and behavioral effects.
Biochemical and Physiological Effects:
This compoundγ-CPA has been shown to have a variety of biochemical and physiological effects in animal studies. These effects include anxiolytic and sedative effects, as well as anticonvulsant and antinociceptive effects. This compoundγ-CPA has also been shown to have neuroprotective effects in animal models of ischemia and traumatic brain injury.
実験室実験の利点と制限
One advantage of (2R)-2-(1,2,3,4-Tetrahydronaphthalen-2-yl)propanoic acidγ-CPA is its specificity for the GABA-A receptor, which allows for more targeted modulation of GABAergic neurotransmission. However, one limitation of this compound is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several potential future directions for research on (2R)-2-(1,2,3,4-Tetrahydronaphthalen-2-yl)propanoic acidγ-CPA. One area of interest is the potential use of this compound as a therapeutic agent for neurological disorders, such as epilepsy and anxiety disorders. Another area of interest is the development of more water-soluble derivatives of this compoundγ-CPA, which could improve its utility in experimental settings. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compoundγ-CPA and its potential mechanisms of action.
合成法
The synthesis of (2R)-2-(1,2,3,4-Tetrahydronaphthalen-2-yl)propanoic acidγ-CPA involves several steps, starting with the synthesis of 2-bromo-1,2,3,4-tetrahydronaphthalene. This compound is then reacted with ethylmagnesium bromide to form the corresponding Grignard reagent. The Grignard reagent is then reacted with (R)-2-chloropropionic acid to form this compoundγ-CPA.
科学的研究の応用
(2R)-2-(1,2,3,4-Tetrahydronaphthalen-2-yl)propanoic acidγ-CPA has been studied for its potential applications in scientific research, particularly in the field of neuroscience. This compound has been shown to have a variety of effects on the central nervous system, including modulation of GABAergic neurotransmission and inhibition of glutamatergic neurotransmission.
特性
IUPAC Name |
(2R)-2-(1,2,3,4-tetrahydronaphthalen-2-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-9(13(14)15)11-7-6-10-4-2-3-5-12(10)8-11/h2-5,9,11H,6-8H2,1H3,(H,14,15)/t9-,11?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIEJLIIFGGZLEJ-BFHBGLAWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC2=CC=CC=C2C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1CCC2=CC=CC=C2C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-(2,4-Dimethylphenyl)-4,7,8-trimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2390594.png)
![(Z)-methyl 2-(6-methoxy-2-((2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)acetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2390595.png)

![4-[2-[4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine](/img/structure/B2390598.png)
![N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methylbenzamide](/img/structure/B2390599.png)
![1-[4-(1-Methylpyrazol-4-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2390602.png)
![2-Chloro-N-[(7-oxo-1H-pyrazolo[1,5-a]pyrimidin-5-yl)methyl]acetamide](/img/structure/B2390605.png)
![(E)-2-(4-Methylphenyl)-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-ylmethyl)ethenesulfonamide](/img/structure/B2390607.png)
![2-[4-Chloro-5-(difluoromethyl)pyrazol-1-yl]acetic acid](/img/structure/B2390608.png)
![2-{Bicyclo[2.2.1]heptan-2-yl}-3,4-dihydropyrimidin-4-one](/img/structure/B2390611.png)

![N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)propionamide](/img/structure/B2390615.png)